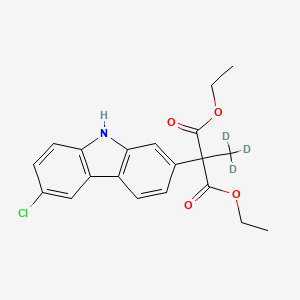
Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate is a chemical compound with the molecular formula C20H20ClNO4 . It is an intermediate in the synthesis of Carprofen , which is an anti-inflammatory drug .
Synthesis Analysis
This compound is synthesized as an intermediate in the production of anti-inflammatory drugs like Carprofen . The synthesis process involves several steps, but the exact details are not available in the sources retrieved.Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole ring attached to a malonate group. The average mass of the molecule is 373.830 Da and the monoisotopic mass is 373.108093 Da .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Enhancement
Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate and related compounds have potential applications in enhancing photodynamic therapy (PDT) for treating various medical conditions. By optimizing intralesional Protoporphyrin IX (PpIX) content, pretreatments or additive strategies aimed at improving clinical outcomes of ALA/MAL PDT can be developed. These strategies may involve the use of penetration enhancers, temperature modulation, or additives that interact with the heme biosynthetic pathway, thereby improving the efficacy of PDT in clinical settings (Gerritsen et al., 2008).
Antioxidant Properties
Carbazole-based compounds, including this compound, have been studied for their antioxidant properties. These properties are crucial for counteracting oxidative stress, which is implicated in the progression of various pathologies. Understanding the structure-activity relationship of carbazole compounds can aid in interpreting new data within a metabolic networks context, potentially leading to direct applications in health promotion and disease prevention (Pérez-Gálvez et al., 2020).
Light Emitting Applications
Carbazole-based molecules, particularly those with donor-acceptor structures, are significant in the field of organic electronics, including organic light-emitting diodes (OLEDs). This compound may contribute to the development of materials with improved performance in light-emitting applications, offering new possibilities for TADF applications and as host materials in phosphorescence OLEDs (Ledwon, 2019).
Wirkmechanismus
Target of Action
Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate is an intermediate in the synthesis of the anti-inflammatory drug Carprofen . The primary targets of this compound are likely similar to those of Carprofen, which are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
The compound likely interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity. This inhibition prevents the biosynthesis of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are responsible for mediating inflammation and pain .
Pharmacokinetics
Carprofen has a half-life of 10 to 12 hours and has shown no fecal blood loss . It is effective for acute and chronic pain while being unique in causing no gastrointestinal effects .
Result of Action
The molecular and cellular effects of the compound’s action would be a reduction in the levels of prostaglandins due to the inhibition of the COX enzymes. This would result in a decrease in inflammation and pain .
Eigenschaften
IUPAC Name |
diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-(trideuteriomethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h6-11,22H,4-5H2,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWSZWDBRMAJJJ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661921 |
Source


|
| Record name | Diethyl (6-chloro-9H-carbazol-2-yl)[(~2~H_3_)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189473-03-7 |
Source


|
| Record name | Diethyl (6-chloro-9H-carbazol-2-yl)[(~2~H_3_)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




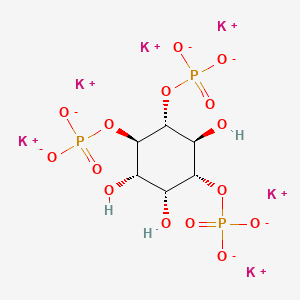
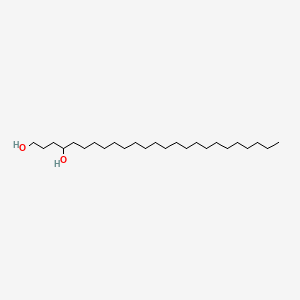
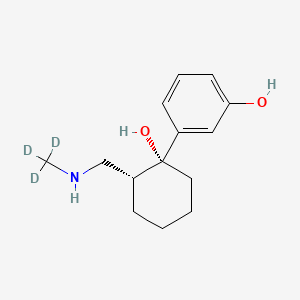


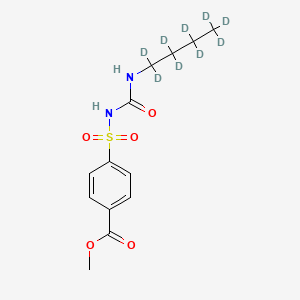
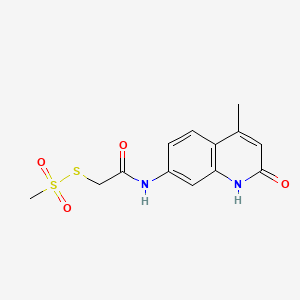
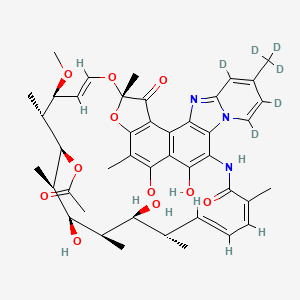
![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)
